NBD-C12-HPC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NBD-C12-HPC, also known as 2-(12-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine, is a green-fluorescent analog of dodecanoyl glycerophosphocholine . It is used for investigations of lipid trafficking in live cells . Techniques such as direct microscopy, fluorescence resonance energy transfer (FRET), and fluorescence recovery after photobleaching (FRAP) have all been used with this compound for cell membrane experiments .

Molecular Structure Analysis

This compound is a green-fluorescent analog of dodecanoyl glycerophosphocholine . The fluorophores in these probes tend to remain buried in the hydrophobic interior of lipid bilayer membranes . This location makes them sensitive to membrane properties such as lipid fluidity, lateral domain formation, and structural perturbation by proteins, drugs, and other additives .Aplicaciones Científicas De Investigación

Análogos de ácidos grasos fluorescentes

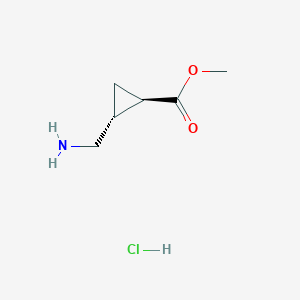

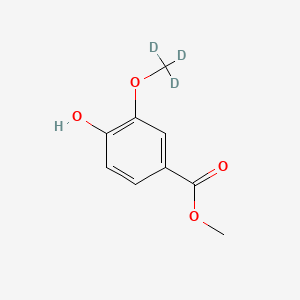

NBD-C12-HPC es uno de los análogos de ácidos grasos fluorescentes {svg_1}. Estos análogos tienen un fluoróforo unido dentro de la cadena de ácidos grasos o, más comúnmente, en el átomo de carbono terminal (omega) que está más lejos del grupo carboxilato {svg_2}. Aunque los análogos de ácidos grasos fluorescentes a veces se utilizan como sondas directas para membranas y liposomas, sus aplicaciones más comunes han sido para la síntesis de fosfolípidos fluorescentes y para la incorporación metabólica por células vivas {svg_3}.

Síntesis de fosfolípidos fluorescentes

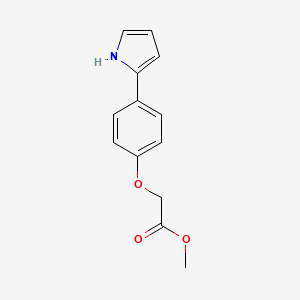

This compound se utiliza en la síntesis de fosfolípidos fluorescentes {svg_4}. Estos fosfolípidos se utilizan en diversas aplicaciones de investigación, incluido el estudio del metabolismo y la señalización de lípidos {svg_5}.

Incorporación metabólica por células vivas

This compound se utiliza para la incorporación metabólica por células vivas {svg_6}. Esto permite a los investigadores rastrear el movimiento y la distribución de los lípidos dentro de la célula, proporcionando información valiosa sobre los procesos celulares {svg_7}.

Sondas para membranas y liposomas

This compound se utiliza como sonda directa para membranas y liposomas {svg_8}. Sus propiedades fluorescentes permiten a los investigadores visualizar y estudiar estas estructuras en detalle {svg_9}.

Mecanismo De Acción

Target of Action

NBD-C12-HPC, also known as 2-(12-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine, is a green-fluorescent analog of dodecanoyl glycerophosphocholine . It is primarily used for investigations of lipid trafficking in live cells . The primary targets of this compound are the lipid bilayer membranes of cells .

Mode of Action

this compound interacts with its targets by integrating into the lipid bilayer membranes of cells . The fluorophores in these probes tend to remain buried in the hydrophobic interior of lipid bilayer membranes . In this location, they are sensitive to membrane properties such as lipid fluidity, lateral domain formation, and structural perturbation by proteins, drugs, and other additives .

Biochemical Pathways

this compound is involved in the biochemical pathway of lipid trafficking . It helps in understanding the dynamics of membrane penetration in phosphatidylcholine, providing insights into lipid bilayer structure and behavior. The compound’s interaction with lipid bilayer membranes can affect the lipid fluidity and lateral domain formation, which are crucial for the proper functioning of cells .

Pharmacokinetics

It is known that the compound’s environmental sensitivity can be exploited to probe the ligand-binding sites of fatty acid and sterol carrier proteins . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the lipid bilayer membranes of cells . The compound’s interaction with these membranes can lead to changes in lipid fluidity and lateral domain formation . These changes can affect various cellular processes, including lipid trafficking .

Action Environment

The action of this compound is influenced by the environment within the lipid bilayer membranes of cells . The compound’s fluorescence emission is variable and environmentally dependent . This suggests that factors such as the lipid composition of the membrane, the presence of proteins, drugs, and other additives, and the overall cellular environment can influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

NBD-C12-HPC plays a significant role in biochemical reactions, particularly in the context of lipid trafficking in live cells . The fluorophores in this compound tend to remain buried in the hydrophobic interior of lipid bilayer membranes . This location makes them sensitive to membrane properties such as lipid fluidity, lateral domain formation, and structural perturbation by proteins, drugs, and other additives .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It helps in understanding the dynamics of membrane penetration in phosphatidylcholine, providing insights into lipid bilayer structure and behavior. Techniques such as direct microscopy, fluorescence resonance energy transfer (FRET), and fluorescence recovery after photobleaching (FRAP) have all been used with this compound for cell membrane experiments .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the lipid bilayer of cell membranes. The fluorophores in this compound tend to remain buried in the hydrophobic interior of lipid bilayer membranes . This location makes them sensitive to membrane properties such as lipid fluidity, lateral domain formation, and structural perturbation by proteins, drugs, and other additives .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound treatment exhibited significant time-dependent inhibition in certain experiments . This suggests that the compound’s effects can vary based on the duration of exposure.

Metabolic Pathways

This compound is involved in the metabolic pathways related to lipid trafficking in live cells . It helps in understanding the dynamics of membrane penetration in phosphatidylcholine, providing insights into lipid bilayer structure and behavior.

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in lipid trafficking . It is known to interact with the lipid bilayer of cell membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the lipid bilayer of cell membranes . The fluorophores in this compound tend to remain buried in the hydrophobic interior of lipid bilayer membranes .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of NBD-C12-HPC can be achieved through a multi-step reaction process.", "Starting Materials": [ "NBD-Cl", "1-dodecanol", "triethylamine", "acetic anhydride", "pyridine", "hexane", "dichloromethane", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: NBD-Cl is reacted with 1-dodecanol in the presence of triethylamine to form NBD-C12-OH.", "Step 2: NBD-C12-OH is then reacted with acetic anhydride and pyridine to form NBD-C12-OAc.", "Step 3: NBD-C12-OAc is then reacted with hexane and dichloromethane to form NBD-C12-HPC.", "Step 4: The resulting NBD-C12-HPC is purified through a series of washing steps with sodium bicarbonate, sodium chloride, and water." ] } | |

Número CAS |

105539-26-2 |

Fórmula molecular |

C42H74N5O11P |

Peso molecular |

856.05 |

Origen del producto |

United States |

Q1: What is the purpose of using NBD-C12-HPC in the study of magnetic liposomes?

A: this compound is a fluorescently labeled lipid utilized as a tool to investigate the structure and interactions of magnetic liposomes. [, ] In these studies, it primarily serves as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments. This technique allows researchers to study the proximity and interaction of molecules by measuring the energy transfer between a donor and acceptor fluorophore.

Q2: How was this compound utilized to confirm the structure of dry magnetic liposomes (DMLs)?

A: The research describes a novel method for synthesizing DMLs, aiming to encapsulate magnetic nanoparticles within two lipid layers. [] To confirm this double-layered structure, this compound was incorporated into the outer lipid layer, while Rhodamine B DOPE, an acceptor fluorophore, was embedded in the inner layer. [] By observing FRET between this compound (donor) and Rhodamine B DOPE (acceptor), researchers could estimate the distance between the two lipid layers, confirming the intended DML structure. An average distance of 3 nm was determined, supporting the successful formation of the double lipid layer surrounding the nanoparticles. []

Q3: How was this compound used to study the interaction between magnetic liposomes and biological membranes?

A: To study the interaction between magnetic liposomes (both aqueous and dry) and biological membranes, giant unilamellar vesicles (GUVs) were used as model membranes. [] this compound, incorporated into the liposome structure, acted as the donor fluorophore. Nile Red, a hydrophobic dye present within the GUVs, served as the acceptor fluorophore. [] The occurrence of FRET between this compound and Nile Red confirmed membrane fusion between the magnetic liposomes and the GUVs. [] This finding is significant because it demonstrates the potential of these magnetic liposome systems to deliver therapeutic agents directly into target cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.